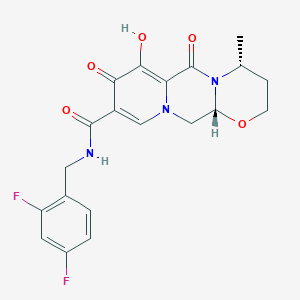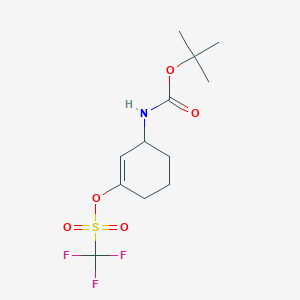![molecular formula C6H3BrClN3 B1145876 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-13-1](/img/structure/B1145876.png)
3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Intermediates
3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine is a chemical compound that serves as an important intermediate in the synthesis of various organic compounds. It has been utilized in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a critical intermediate for new insecticides such as chlorantraniliprole. This synthesis process involves multiple steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, with an overall yield of 41.3% (Niu Wen-bo, 2011).
Medicinal Chemistry
In the realm of medicinal chemistry, this compound derivatives have been synthesized for the exploration of their antibacterial and antioxidant properties. Novel derivatives were designed and synthesized, exhibiting significant activity against both Gram-positive and Gram-negative bacterial strains compared to standard drugs such as streptomycin. Some of these compounds also showed moderate to good antioxidant properties in assays like DPPH and superoxide radical scavenging, with certain derivatives exhibiting significant scavenging activity (Hiren H. Variya, V. Panchal, G. Patel, 2019).
Development of Polyheterocyclic Ring Systems
This compound has also played a crucial role in the development of new polyheterocyclic ring systems, which are of interest for their potential biological activities. It was used as a precursor for constructing pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex heterocycles through various chemical reactions. These newly synthesized compounds were characterized using IR and 1H NMR spectral techniques, and their in vitro antibacterial properties were evaluated, highlighting their potential in drug discovery and development (E. Abdel‐Latif, Fatima S. Mehdhar, Ghada E. Abdel-Ghani, 2019).
Coordination Chemistry and Catalysis
The compound has also found applications in coordination chemistry, where its derivatives have been used to synthesize metal complexes with potential uses in catalysis and biological studies. For example, (pyrazolyl)pyridine ruthenium(III) complexes were synthesized and studied for their substitution reactions with thiourea and their minimal cytotoxic activity against certain cell lines. Such studies contribute to the understanding of the reactivity and biological interactions of metal complexes with this pyrazolopyridine framework (Reinner O. Omondi, S. Ojwach, D. Jaganyi, A. Fatokun, 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been extensively studied and are known to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .
Mode of Action
It’s worth noting that related compounds have shown significant inhibitory activity in certain biological assays . The compound’s interaction with its targets likely involves the formation of hydrogen bonds and hydrophobic interactions, as is common with heterocyclic compounds .
Result of Action
Related compounds have shown significant inhibitory activity in certain biological assays .
Propriétés
IUPAC Name |
3-bromo-6-chloro-2H-pyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-3-2-9-5(8)1-4(3)10-11-6/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIZWQVFHBHLKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=C(NN=C21)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)



